4-bromo-3-isopropyl-5-methyl-1H-pyrazole hydrochloride

Descripción general

Descripción

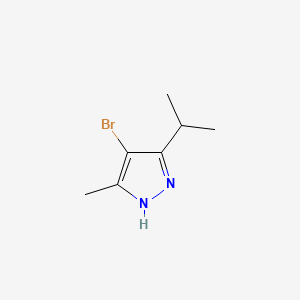

4-bromo-3-isopropyl-5-methyl-1H-pyrazole hydrochloride is a chemical compound with the molecular formula C7H11BrN2·HCl It is a derivative of pyrazole, a five-membered heterocyclic compound containing two nitrogen atoms

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 4-bromo-3-isopropyl-5-methyl-1H-pyrazole hydrochloride typically involves the cyclization of appropriate precursors. One common method is the condensation of substituted aromatic aldehydes with tosylhydrazine, followed by cycloaddition with terminal alkynes . Another approach involves the cyclocondensation of hydrazines with 1,3-dicarbonyl compounds or their synthetic equivalents .

Industrial Production Methods

Industrial production methods for this compound are not widely documented. the general principles of large-scale organic synthesis, such as optimization of reaction conditions, use of efficient catalysts, and purification techniques, would apply.

Análisis De Reacciones Químicas

Types of Reactions

4-bromo-3-isopropyl-5-methyl-1H-pyrazole hydrochloride can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.

Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the pyrazole ring.

Cycloaddition Reactions: It can undergo cycloaddition reactions to form more complex heterocyclic structures.

Common Reagents and Conditions

Common reagents used in these reactions include nucleophiles for substitution reactions, oxidizing agents like bromine for oxidation, and reducing agents for reduction reactions. The conditions vary depending on the specific reaction but often involve controlled temperatures and the use of solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrazoles, while cycloaddition reactions can produce fused heterocyclic compounds.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Pharmaceutical Development

4-Bromo-3-isopropyl-5-methyl-1H-pyrazole hydrochloride serves as a crucial building block in synthesizing pharmaceutical compounds. Its derivatives have been investigated for their potential as enzyme inhibitors and other biologically active molecules. For instance, it has been utilized in the development of anti-inflammatory agents that demonstrate substantial efficacy comparable to established drugs like diclofenac sodium .

Mechanism of Action

The compound's mechanism of action often involves inhibiting specific enzymes. For example, it has been shown to inhibit liver alcohol dehydrogenase by binding to the active site, thereby preventing substrate access. This characteristic makes it valuable in developing treatments for alcohol-related disorders.

Organic Synthesis

Synthetic Routes

In organic synthesis, this compound is employed as a precursor for more complex heterocyclic systems. It can undergo various chemical reactions, including:

- Substitution Reactions: The bromine atom can be replaced by other nucleophiles.

- Oxidation and Reduction Reactions: The compound can participate in redox reactions that alter the oxidation state of the pyrazole ring.

- Cycloaddition Reactions: These reactions allow the formation of fused heterocyclic compounds from the original structure.

Material Science

Development of New Materials

The compound is also explored in material science for creating new materials with specific properties such as conductivity and fluorescence. Its unique substitution pattern imparts distinct chemical and physical properties, making it suitable for applications where other pyrazole derivatives may not suffice.

Case Studies

Several studies have documented the effectiveness of derivatives of this compound:

- Anti-inflammatory Activity: A series of pyrazole derivatives were synthesized and tested for anti-inflammatory properties using carrageenan-induced rat paw edema models. Some derivatives exhibited higher activity than standard drugs like ibuprofen .

- Cancer Research: Research on pyrazole derivatives has shown promising results in inhibiting the growth of A549 lung cancer cells, indicating potential applications in oncology .

- Antifungal Activity: Structural modifications of related pyrazoles have demonstrated antifungal activities against various phytopathogenic fungi, showcasing the versatility of this compound class in agrochemical applications .

Mecanismo De Acción

The mechanism of action of 4-bromo-3-isopropyl-5-methyl-1H-pyrazole hydrochloride involves its interaction with molecular targets and pathways. The compound can act as an inhibitor of enzymes, such as liver alcohol dehydrogenase, by binding to the active site and preventing substrate access . The exact pathways and molecular targets depend on the specific application and the structure of the compound.

Comparación Con Compuestos Similares

Similar Compounds

Similar compounds include other substituted pyrazoles, such as:

- 4-bromo-1H-pyrazole

- 3,5-dimethyl-1H-pyrazole

- 4-chloro-3-isopropyl-5-methyl-1H-pyrazole

Uniqueness

4-bromo-3-isopropyl-5-methyl-1H-pyrazole hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other pyrazole derivatives may not be suitable.

Actividad Biológica

4-Bromo-3-isopropyl-5-methyl-1H-pyrazole hydrochloride is a heterocyclic compound of the pyrazole family, known for its diverse biological activities. This article delves into its biochemical properties, mechanisms of action, and potential therapeutic applications, supported by relevant data and research findings.

Chemical Structure and Properties

The compound features a pyrazole ring with the following substituents:

- Bromo group : Enhances reactivity and influences molecular interactions.

- Isopropyl group : Affects lipophilicity and steric properties.

- Methyl group : Modulates electronic characteristics.

These structural elements contribute to the compound's stability and unique biological interactions, making it a candidate for various pharmacological applications .

This compound exhibits its biological effects primarily through:

- Enzyme Inhibition : It has been shown to inhibit D-amino acid oxidase (DAO), which is involved in the oxidative deamination of D-amino acids. This inhibition leads to reduced oxidative stress, protecting cells from damage .

- Cell Signaling Modulation : The compound influences various signaling pathways, potentially affecting gene expression and cellular metabolism .

Antioxidant Activity

The inhibition of DAO results in decreased oxidative stress within cells. Studies indicate that compounds with similar structures exhibit significant antioxidant properties, which could be beneficial in preventing cellular damage .

Anti-inflammatory Effects

Research suggests that this compound may possess anti-inflammatory properties. In animal models, it has demonstrated efficacy in reducing inflammation-related pain, indicating potential applications in pain management .

Anticancer Potential

Preliminary studies have indicated that pyrazole derivatives can exhibit anticancer activities. Compounds structurally related to this compound have shown promise in inhibiting tumor growth in various cancer cell lines .

Study on DAO Inhibition

A study published in the Journal of Medicinal Chemistry highlighted the role of DAO inhibitors in reducing neurodegenerative processes. The findings suggest that this compound could be effective in models of neurodegeneration due to its ability to lower oxidative stress levels .

Antitumor Activity

In vitro studies have reported that pyrazole derivatives exhibit significant cytotoxicity against various cancer cell lines. For instance, compounds similar to this compound showed GI50 values (the concentration required to inhibit cell growth by 50%) in the low micromolar range against prostate cancer cells .

Dosage and Toxicity

The biological effects of this compound are dose-dependent:

Propiedades

IUPAC Name |

4-bromo-5-methyl-3-propan-2-yl-1H-pyrazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11BrN2/c1-4(2)7-6(8)5(3)9-10-7/h4H,1-3H3,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QESRUPPMWNCTTJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NN1)C(C)C)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11BrN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901249408 | |

| Record name | 4-Bromo-3-methyl-5-(1-methylethyl)-1H-pyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901249408 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

203.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

60061-69-0 | |

| Record name | 4-Bromo-3-methyl-5-(1-methylethyl)-1H-pyrazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=60061-69-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Bromo-3-methyl-5-(1-methylethyl)-1H-pyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901249408 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.